

# Crystal Structure of Moiramide B Bound to Carboxyltransferase: A Technical Guide

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## Compound of Interest

Compound Name: *moiramide B*

Cat. No.: *B1244846*

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This technical guide provides an in-depth analysis of the crystal structure of **moiramide B** bound to the carboxyltransferase (CT) domain of acetyl-CoA carboxylase (ACC), a critical enzyme in bacterial fatty acid synthesis. Understanding this interaction at a molecular level is pivotal for the development of novel antibiotics targeting this essential pathway. **Moiramide B**, a natural product, demonstrates broad-spectrum antibacterial activity by inhibiting this enzyme.

[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

## Structural and Inhibition Data

The following tables summarize the key quantitative data from crystallographic and inhibition studies of **moiramide B** and its derivatives in complex with carboxyltransferase, primarily from *Staphylococcus aureus*.

### Table 1: Crystallographic Data for Moiramide B-Carboxyltransferase Complex

Parameter	Value	Reference
PDB ID	5KDR	[4]
Organism	Staphylococcus aureus	[2]
Resolution	2.6 Å	[2][3]
Method	X-ray Diffraction	[2]

**Table 2: In Vitro Inhibition Data for Moiramide B and Derivatives**

Compound	Target Organism/Enzyme	IC50	MIC (µg/mL)	Reference
Moiramide B	S. aureus Carboxyltransferase	Not explicitly stated in provided results	-	
Moiramide B	S. aureus	-	Highly active	[3][5]
Moiramide B	B. subtilis	-	Highly active	[3][5]
Moiramide B	E. coli acrB	-	Highly active	[3][5]
Saturated Moiramide B Derivative	S. aureus, B. subtilis, E. coli acrB	-	4-16 fold higher than Moiramide B	[3]
Alkynyl Moiramide B Derivative	S. aureus, B. subtilis, E. coli acrB	-	Increased compared to Moiramide B	[3]

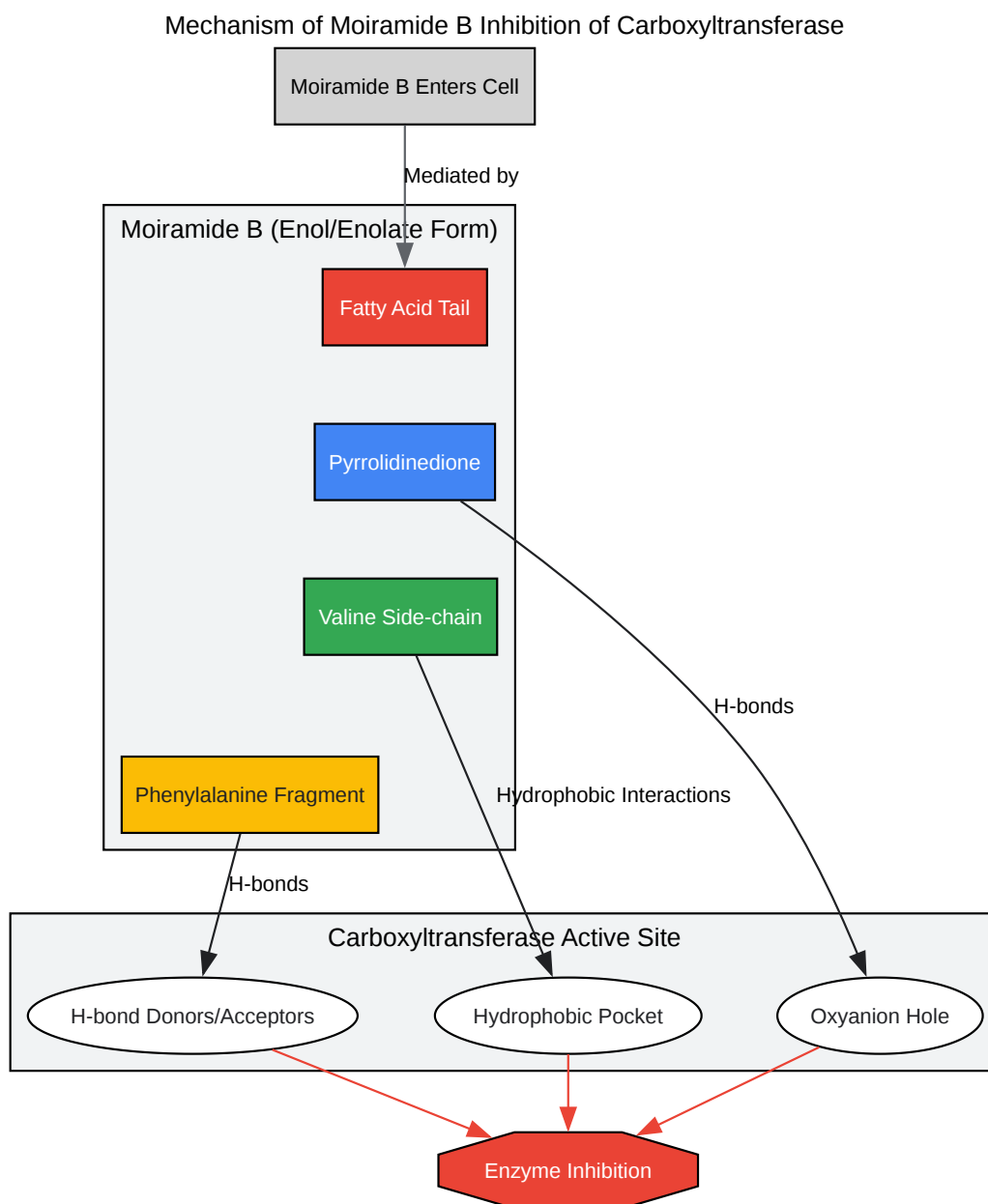
## Mechanism of Action and Binding Interaction

The crystal structure reveals that **moiramide B** binds at the interface of the  $\alpha$  and  $\beta$  subunits of the carboxyltransferase heterotetramer.[2] A significant finding from the structural analysis is that **moiramide B** binds in its enol or enolate form.[2][3] This conformation is crucial for its inhibitory activity.

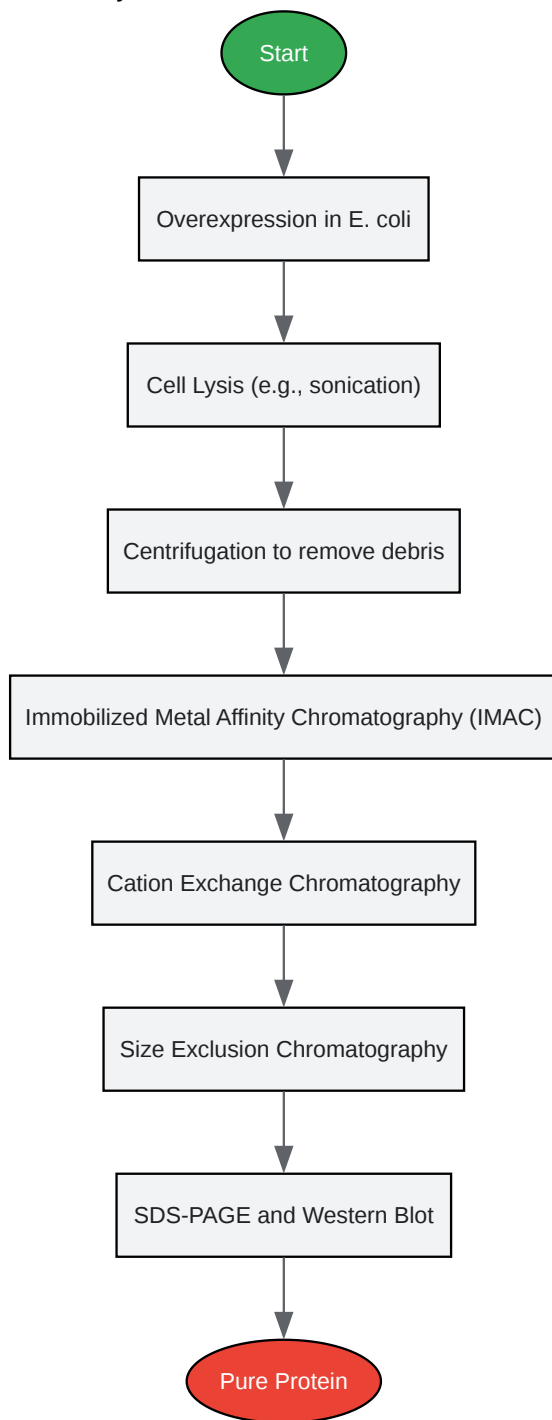
The key interactions are as follows:

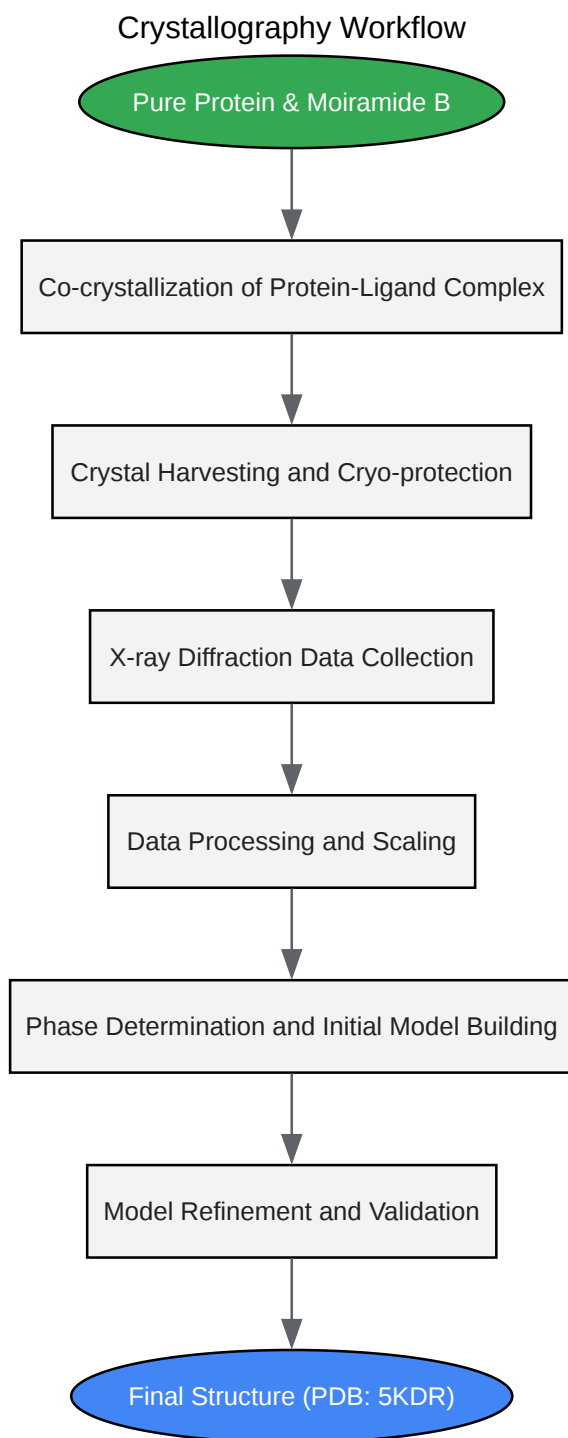
- **Pyrrolidinedione Headgroup:** This moiety is a critical component for binding, acting as an isostere for the enolate of biotin.<sup>[2]</sup> It inserts into the oxyanion hole of the enzyme, forming crucial hydrogen bonds.<sup>[3][5]</sup>
- **L-Valine-Derived  $\beta$ -Ketoamide:** The valine side chain of this fragment occupies a hydrophobic pocket within the enzyme's active site.<sup>[3]</sup>
- **$\beta$ -Phenylalanine Fragment:** This part of the molecule contributes to the binding affinity by forming additional hydrogen bonds with the enzyme.<sup>[3]</sup>
- **Unsaturated Fatty Acid Tail:** Structural and activity studies indicate that this lipophilic tail does not engage in strong interactions with the enzyme itself but is essential for transporting the molecule across the bacterial cell membrane.<sup>[3][6]</sup>

The following diagram illustrates the proposed mechanism of inhibition based on the crystal structure.



## Carboxyltransferase Purification Workflow





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